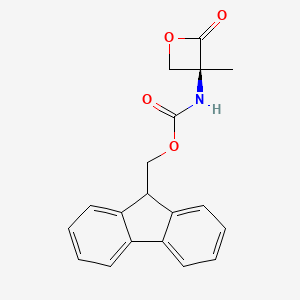

Fmoc-a-Me-D-Ser-lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

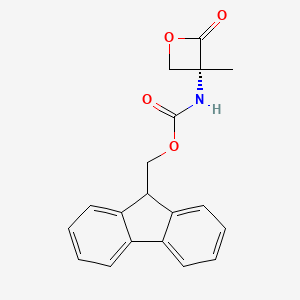

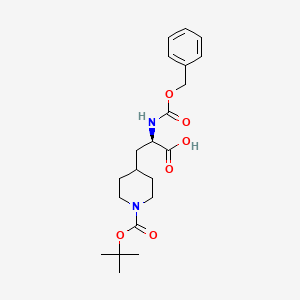

Fmoc-α-Me-D-Ser-lactone is a chemical compound used in scientific research . It is an amino acid derivative and reagent . The molecular weight of Fmoc-α-Me-D-Ser-lactone is 323.35 and its chemical formula is C₁₉H₁₇NO₄ .

Synthesis Analysis

Fmoc-α-Me-D-Ser-lactone is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . This method is currently the preferred choice for peptide synthesis . Fmoc SPPS allows for the production of high-quality Fmoc building blocks at a low cost due to economies of scale .Molecular Structure Analysis

The molecular structure of Fmoc-α-Me-D-Ser-lactone is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group . This group is base-labile, meaning it can be removed under basic conditions .Chemical Reactions Analysis

Fmoc-α-Me-D-Ser-lactone undergoes various chemical reactions during the process of peptide synthesis . These reactions include coupling with other amino acids, deprotection of the Fmoc group, and formation of peptide bonds .Physical And Chemical Properties Analysis

Fmoc-α-Me-D-Ser-lactone has a molecular weight of 323.35 and a chemical formula of C₁₉H₁₇NO₄ . It should be stored at temperatures below -15°C .Future Directions

The use of Fmoc-α-Me-D-Ser-lactone and other Fmoc derivatives in peptide synthesis is expected to continue to grow due to the increasing demand for synthetic peptides in medicinal chemistry and pharmacology . Advances in Fmoc SPPS technology are continually being reported, improving peptide quality, synthesis time, and the range of synthetic targets .

Mechanism of Action

Target of Action

Fmoc-alpha-Me-D-Ser-lactone is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-alpha-Me-D-Ser-lactone acts as a protecting group for the amino groups of amino acids during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This allows for the selective deprotection of amino groups, enabling the stepwise construction of peptides .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino groups of amino acids, allowing for the formation of peptide bonds without unwanted side reactions . Once the peptide bond is formed, the Fmoc group can be removed, revealing the amino group for the next round of peptide bond formation .

Result of Action

The primary result of Fmoc-alpha-Me-D-Ser-lactone’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting amino groups during synthesis, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of Fmoc-alpha-Me-D-Ser-lactone is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of a suitable base for deprotection can influence the compound’s efficacy and stability .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(3R)-3-methyl-2-oxooxetan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-19(11-24-17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,20,22)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBOCHIWURUNHG-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-Me-D-Ser-lactone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306712.png)

![(3R,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B6306742.png)

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)